1-(3,5-Difluorophenyl)propan-1-amine hydrochloride
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Overview
Description
1-(3,5-Difluorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including the formation of an intermediate halide and subsequent substitution with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine using a base like sodium hydroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
1-(3,5-Difluorophenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(2,5-Difluorophenyl)propan-1-amine hydrochloride: This compound has fluorine atoms at the 2 and 5 positions, which may result in different chemical and biological properties.
1-(3,4-Difluorophenyl)propan-1-amine hydrochloride: The fluorine atoms are at the 3 and 4 positions, potentially affecting its reactivity and interactions with molecular targets.
1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride: This compound has methoxy groups instead of fluorine atoms, leading to different electronic and steric effects
Properties
IUPAC Name |
1-(3,5-difluorophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEMCPLXQQXMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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